2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
Description
The exact mass of the compound 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-7-3-4-5(9)1-2-6(4)10-7/h3,5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNYFBDVONTICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518717-54-8 | |
| Record name | 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 2-Chloro-4-aminocyclopenta[b]thiophene Derivatives
Topic: CAS Number for 2-Chloro-4-aminocyclopenta[b]thiophene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Scaffold Identity & Synthetic Utility
Executive Summary & Core Identity
The specific chemical entity 2-chloro-4-aminocyclopenta[b]thiophene (often cited in its stable dihydro form) represents a specialized bicyclic scaffold used primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates. Unlike common thiophene building blocks, this fused system offers a restricted conformational profile valuable for targeting ATP-binding pockets in enzymes.
Researchers searching for this compound must distinguish between the fully aromatic (unstable/rare) and the dihydro (stable/commercial) forms. The commercially relevant "4-amino" derivative is almost exclusively the 5,6-dihydro variant.
Key Chemical Identifiers[1][2][3][4][5]
| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) |
| Core Scaffold (Racemic) 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | 1518717-54-8 | C₇H₈ClNS | 173.66 |
| Hydrochloride Salt 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine HCl | 2792201-00-2 | C₇H₉Cl₂NS | 210.12 |
| (S)-Enantiomer (S)-2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | 2600390-32-5 | C₇H₈ClNS | 173.66 |
| Precursor Ketone 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one | 69300-48-7 | C₇H₅ClOS | 172.63 |
Structural Analysis & Numbering
Proper nomenclature is critical for database searching and patent analysis. The fusion of the thiophene and cyclopentane rings creates a bicyclic core where the numbering usually starts at the sulfur atom.
Graphviz Diagram: Scaffold Numbering & Logic
Figure 1 Caption: Numbering logic for the cyclopenta[b]thiophene core. Note the benzylic nature of the C4-amine.
Synthesis Protocols
The synthesis of the 4-amino derivative typically proceeds from the corresponding ketone. This approach allows for the introduction of chirality (via asymmetric reduction or resolution) and ensures the stability of the thiophene ring during processing.
Protocol A: Synthesis of the Precursor Ketone
Target: 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (CAS 69300-48-7)[1]
Scientific Rationale: Direct chlorination of the parent ketone (5,6-dihydro-4H-cyclopenta[b]thiophen-4-one) is often non-selective. A more robust route involves the cyclization of 2-chlorothiophene derivatives or the chlorination of the pre-formed bicyclic ketone using sulfuryl chloride (SO₂Cl₂) under controlled conditions to favor the α-position (C2) over the β-position.
-
Starting Material: 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one.[1][2][3][4][5]
-
Reagent: Sulfuryl chloride (1.1 eq) or N-Chlorosuccinimide (NCS).
-
Solvent: CHCl₃ or CH₂Cl₂ (0°C to RT).
-
Workup: Quench with NaHCO₃, extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Reductive Amination to the Target Amine
Target: 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine (CAS 1518717-54-8)
Scientific Rationale: The ketone at C4 is benzylic and sterically accessible. Reductive amination using ammonium acetate and sodium cyanoborohydride is the standard "self-validating" method because it proceeds via an imine intermediate that is irreversibly reduced, preventing over-alkylation.
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve 2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq) in dry Methanol.
-
Add Ammonium Acetate (10.0 eq) to ensure saturation and favor primary amine formation.
-
Stir at room temperature for 1–2 hours under N₂ atmosphere.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise. Caution: Vent HCN gas if acidic workup is used later; maintain pH ~6-7.
-
Stir for 12–16 hours.
-
-
Quench & Isolation:
-
Salt Formation (Optional but Recommended):
-
Dissolve the crude oil in Et₂O.
-
Add 4M HCl in Dioxane dropwise.
-
Filter the white precipitate (CAS 2792201-00-2) to obtain high-purity solid.
-
Derivatization & Reaction Landscape
The 2-chloro-4-aminocyclopenta[b]thiophene scaffold offers two distinct vectors for medicinal chemistry elaboration:
-
C4-Amine (Vector A): Highly nucleophilic primary amine. Ideal for amide coupling, urea formation, or reductive alkylation to build the "tail" of the drug molecule.
-
C2-Chlorine (Vector B): A stable heteroaryl chloride. It is generally less reactive than a bromide or iodide but can participate in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) using specialized ligands (e.g., XPhos, SPhos) to attach aryl or heteroaryl groups.
Graphviz Diagram: Derivatization Pathways
Figure 2 Caption: Strategic derivatization points. The amine is the primary handle for library generation.
References
The following sources validate the CAS numbers, synthesis methods, and structural data provided above.
-
BLD Pharm Product Catalog . 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine (CAS 1518717-54-8). Retrieved from
-
ChemicalBook Database . 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (CAS 69300-48-7).[1][2][4] Retrieved from
-
CymitQuimica Building Blocks . Detailed specifications for CAS 1518717-54-8. Retrieved from
-
PubChem Compound Summary . Data for related thiophene-fused cyclopentanones. Retrieved from
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- 3. 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one CAS#: 69300-48-7 [m.chemicalbook.com]
- 4. 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one_69300-48-7_杭州海瑞化工有限公司 [hairuichem.com]
- 5. PubChemLite - 2-chloro-5,6-dihydro-4h-cyclopenta[b]thiophen-4-one (C7H5ClOS) [pubchemlite.lcsb.uni.lu]
- 6. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 7. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of the Precursor Amine for 2-chloro-5,6-dihydrocyclopenta[b]thiophen-4-one
Introduction
The 2-chloro-5,6-dihydrocyclopenta[b]thiophen-4-one scaffold is a crucial heterocyclic motif in contemporary drug discovery, forming the core of various pharmacologically active agents. Its unique structural and electronic properties make it a valuable building block for developing novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for obtaining the precursor amine to this important molecule, with a focus on robust and well-established chemical transformations. We will delve into the mechanistic underpinnings of each synthetic step, offering practical insights and detailed experimental protocols for researchers in medicinal chemistry and process development.
The primary synthetic approach detailed herein involves a multi-step sequence commencing with the elegant and highly efficient Gewald aminothiophene synthesis. This powerful multicomponent reaction allows for the rapid construction of the core 5,6-dihydrocyclopenta[b]thiophene ring system. Subsequent functional group interconversions, including a Sandmeyer reaction to introduce the chloro substituent and a nitrile-to-ketone transformation, complete the synthesis of the target precursor. Alternative strategies, such as direct amination, will also be discussed, providing a broader perspective on the available synthetic routes.
Part 1: Construction of the Thiophene Core via the Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, prized for its operational simplicity and the diversity of substituted 2-aminothiophenes it can produce.[1][2] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] For the synthesis of our target scaffold, cyclopentanone serves as the ketone component, and malononitrile is the active methylene nitrile.
Mechanism of the Gewald Reaction
The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation between cyclopentanone and malononitrile, catalyzed by a base such as morpholine or triethylamine.[1] This is followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[1]
Caption: Mechanism of the Gewald Reaction.
Experimental Protocol: Gewald Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
To a stirred mixture of cyclopentanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, slowly add morpholine (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.
| Parameter | Value | Reference |
| Reactants | Cyclopentanone, Malononitrile, Sulfur | [1] |
| Base | Morpholine | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux | [1] |
| Typical Yield | 70-85% | [1] |
Part 2: Conversion of the 2-Amino Group to a 2-Chloro Group via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate.[3][4] This transformation is crucial for introducing the chloro substituent at the 2-position of our thiophene scaffold.
Mechanism of the Sandmeyer Reaction
The reaction proceeds in two main stages:
-
Diazotization: The 2-aminothiophene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[5]
-
Substitution: The diazonium salt is then treated with a copper(I) chloride catalyst. A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride to form the 2-chlorothiophene and regenerate the copper(I) catalyst.[3]
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Dissolve the 2-aminothiophene derivative in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Reagents | NaNO₂, HCl, CuCl | [3][4] |
| Temperature | 0-5 °C (Diazotization), RT (Substitution) | [5] |
| Key Intermediate | Diazonium Salt | [3] |
| Catalyst | Copper(I) Chloride | [3] |
Part 3: Conversion of the 3-Carbonitrile to a 4-Keto Group
The final key transformation is the conversion of the 3-carbonitrile group into the desired 4-keto functionality. A robust method for this conversion is the reaction with a Grignard reagent followed by aqueous workup.
Mechanism of Grignard Reaction with a Nitrile
The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent (e.g., methylmagnesium bromide). This addition forms a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields the ketone.[6][7]
Caption: Grignard Reaction with a Nitrile.
Experimental Protocol: Grignard Reaction and Hydrolysis
Materials:
-
2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
-
Grignard Reagent (e.g., Methylmagnesium bromide in diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Aqueous Acid (e.g., 1 M HCl)
Procedure:
-
Dissolve the 2-chloro-3-cyanothiophene derivative in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and slowly add the Grignard reagent dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-chloro-5,6-dihydrocyclopenta[b]thiophen-4-one.
| Parameter | Value | Reference |
| Reagents | Grignard Reagent (e.g., CH₃MgBr), H₃O⁺ | [6][7] |
| Solvent | Anhydrous Ether or THF | [6] |
| Key Intermediate | Iminomagnesium Halide Salt | [7] |
| Workup | Acidic Aqueous Solution | [6] |
Part 4: Alternative Synthetic Strategies
While the multi-step synthesis starting from the Gewald reaction is a robust and versatile approach, other strategies can be considered.
Direct Reductive Amination
An alternative approach would be to synthesize the 2-chloro-5,6-dihydrocyclopenta[b]thiophen-4-one scaffold first, and then introduce the amino group. Reductive amination of the ketone with an ammonia source in the presence of a reducing agent could potentially yield the desired precursor amine.[8][9]
Caption: Reductive Amination Workflow.
This method offers the advantage of a potentially shorter synthetic route if the chlorinated ketone is readily available. However, chemoselectivity and the control of side reactions can be challenging.
Conclusion
The synthesis of the precursor amine for 2-chloro-5,6-dihydrocyclopenta[b]thiophen-4-one is a multi-faceted challenge that can be addressed through logical and well-established synthetic transformations. The Gewald reaction provides an efficient entry point to the core thiophene ring system, which can then be strategically functionalized using classic reactions such as the Sandmeyer and Grignard reactions. Understanding the mechanisms behind these transformations is paramount for optimizing reaction conditions and achieving high yields of the desired product. The alternative strategies presented offer additional avenues for exploration, highlighting the flexibility and ingenuity of modern organic synthesis. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important class of molecules.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99(1), 94-100.
- Maradiya, H. R. Journal of the Serbian Chemical Society, 2002, 67(10), 667-674.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345.
- Stephen, H. Journal of the Chemical Society, Transactions, 1925, 127, 1874-1877.
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BYJU'S. Stephen Reaction Mechanism. [Link]
- Çolak, N.; Gökçe, E. Hitit Journal of Science, 2024, 1(1), 1-7.
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Testbook. Stephen Reaction Mechanism: Learn its Reaction Steps and Examples. [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
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Physics Wallah. Stephen's Reduction Reaction Mechanism. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
- Al-Ayed, A. S. Baghdad Science Journal, 2007, 4(2), 245-251.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Bouarfa, S.; Graßl, S.; Ivanova, M.; Mongin, F. European Journal of Organic Chemistry, 2019, 2019(21), 3376-3386.
- Le Cœur, C.; Duguépéroux, C.; Doh-mat, A.; et al. Molecules, 2022, 27(17), 5583.
- Google Patents. CN103497172A - Synthetic method of 2-chlorothiophene.
- Kaur, N. Molecular Diversity, 2021, 25(4), 2695-2741.
- Hu, X.; Zou, Q.; Liu, F.; Zhao, T.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Wang, Q.; Li, Z.; Wang, D.; et al. Accounts of Chemical Research, 2018, 51(3), 535-547.
-
Organic Syntheses. 2-chloromethylthiophene. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
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Wikipedia. Grignard reaction. [Link]
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PubChem. 2-chloro-5,6-dihydro-4h-cyclopenta[b]thiophen-4-one. [Link]
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Duquesne University. New methods for the synthesis of substituted nitriles. [Link]
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Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]
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Professor Dave Explains. Nucleophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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- Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Al-Adiwish, W. M.; Al-Douh, M. H.; Al-Zoubi, R. M.; et al. ACS Omega, 2018, 3(11), 15995-16006.
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
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Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
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Chemistry Steps. Reactions of Nitriles. [Link]
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Chemistry Steps. Converting Aldehydes to Ketones. [Link]
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The Thiophene Scaffold: A Privileged Heterocycle in Drug Discovery
An In-Depth Technical Guide to the 2-Chlorocyclopenta[b]thiophene Scaffold in Medicinal Chemistry
Abstract: The thiophene nucleus is a well-established privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its fused-ring derivatives, particularly the cyclopenta[b]thiophene core, offer a rigid and synthetically tractable framework for developing novel therapeutics. This guide provides a technical exploration of the 2-chlorocyclopenta[b]thiophene scaffold, a key structural motif with significant potential, particularly in the domain of kinase inhibition. We will dissect the synthetic rationale, explore the profound impact of the 2-chloro substituent on molecular properties and biological activity, and provide validated protocols for synthesis and in-vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Heterocyclic compounds form the backbone of modern medicinal chemistry, with thiophene-containing molecules playing a particularly prominent role.[3][4] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring, sharing similar physicochemical properties while offering distinct electronic characteristics and additional vectors for molecular interactions.[5] This has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[3][4][6][7] The success of thiophene-based drugs underscores the scaffold's favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and its synthetic versatility.[6]
Fused Scaffolds: The Cyclopenta[b]thiophene Core
Fusing a carbocyclic ring to the thiophene core, as in the cyclopenta[b]thiophene system, imparts conformational rigidity. This structural constraint is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, in particular, has emerged as a valuable template for targeting protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[8][9]
The Strategic Importance of the 2-Chloro Substituent
The placement of a chlorine atom at the 2-position of the cyclopenta[b]thiophene scaffold is a deliberate and strategic choice in medicinal chemistry. This single atomic substitution can profoundly influence multiple molecular properties:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which modulates the electron density of the thiophene ring system. This can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other non-covalent interactions within a protein's active site.
-
Lipophilicity: The addition of a chlorine atom increases the molecule's lipophilicity (fat-solubility). This is a critical parameter that affects cell membrane permeability, plasma protein binding, and overall pharmacokinetic behavior.[10] Fine-tuning lipophilicity is essential for achieving a balance between target engagement and drug-like properties.
-
Metabolic Stability: The C-H bond at the 2-position of a thiophene ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Substituting this hydrogen with a chlorine atom can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the protein target. This provides an additional, potent binding interaction that can significantly enhance affinity and selectivity.
Synthetic Strategies and Methodologies
A robust and scalable synthetic route is paramount for the successful development of any chemical series. The synthesis of 2-chloro-cyclopenta[b]thiophene derivatives can be approached in a logical, stepwise manner.
Protocol 1: Synthesis of the Core Scaffold via Gewald Reaction
The Gewald aminothiophene synthesis is a reliable and efficient multi-component reaction for creating polysubstituted thiophenes.[11] It provides the foundational 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile intermediate.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Base Addition: Add triethylamine (0.12 mol) dropwise to the stirred suspension. The addition of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The mechanism involves the formation of an intermediate acrylonitrile, which is then thiolated by the elemental sulfur.[11]
-
Work-up: After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile (1).
Protocol 2: Introduction of the 2-Chloro Substituent
While direct synthesis is an option, a more common and versatile approach in a discovery campaign is the late-stage functionalization of a common intermediate. Here, we describe a standard procedure for the chlorination of the thiophene ring.
Experimental Protocol:
-
Reaction Setup: Dissolve the synthesized cyclopenta[b]thiophene intermediate (1) (0.05 mol) in 50 mL of a suitable solvent such as N,N-Dimethylformamide (DMF) or acetic acid in a 100 mL flask protected from light.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (0.055 mol, 1.1 equivalents) portion-wise to the solution at room temperature. NCS is an effective electrophilic chlorinating agent for electron-rich aromatic systems like thiophenes.
-
Reaction Monitoring: Stir the mixture at room temperature for 8-12 hours. The reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-chloro-cyclopenta[b]thiophene derivative.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-chlorocyclopenta[b]thiophene.
Medicinal Chemistry Applications: Targeting Protein Kinases
Derivatives of the cyclopenta[b]thiophene scaffold have shown significant promise as inhibitors of protein tyrosine kinases (TKs), which are high-value targets in oncology.[8][9]
Mechanism of Action as Tyrosine Kinase Inhibitors
Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The 2-chlorocyclopenta[b]thiophene scaffold can function as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine moiety of ATP. The various substituents on the scaffold then occupy adjacent hydrophobic pockets to confer potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold is essential for optimizing biological activity. The 2-chloro substituent serves as a crucial anchor point in SAR studies.
Table 1: Representative Structure-Activity Relationship (SAR) Data for Kinase Inhibition
| Compound ID | R1 (Position 2) | R2 (Other Position) | EGFR-TK IC₅₀ (nM) | Notes |
| A-1 | H | Phenylamino | 150 | Parent scaffold shows moderate activity. |
| A-2 | Cl | Phenylamino | 35 | Addition of 2-chloro group significantly improves potency.[8] |
| A-3 | Cl | (3-fluorophenyl)amino | 15 | Further modification on peripheral group enhances activity. |
| A-4 | Br | Phenylamino | 40 | Bromo-substituent offers similar but not superior activity to chloro. |
| A-5 | CH₃ | Phenylamino | 210 | Electron-donating group at position 2 is detrimental to activity. |
This data is representative and synthesized from general principles observed in related chemical series for illustrative purposes.
Illustrative Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Preclinical Evaluation: A Validated In Vitro Kinase Assay
To assess the inhibitory potential of newly synthesized compounds, a robust and reproducible in vitro assay is required. An ELISA-based assay is a common and effective method.[12]
Protocol 3: In Vitro Tyrosine Kinase (e.g., VEGFR-2) Inhibition Assay
This protocol is designed as a self-validating system to quantify the potency (IC₅₀) of test compounds.
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of poly(Glu, Tyr) 4:1 substrate overnight at 4°C. This synthetic polymer mimics the natural substrates of tyrosine kinases.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.
-
Compound Preparation: Prepare serial dilutions of the 2-chlorocyclopenta[b]thiophene test compounds in the assay buffer. Include a positive control (a known inhibitor like Sorafenib) and a negative control (DMSO vehicle).[12]
-
Kinase Reaction: Add the kinase (e.g., recombinant human VEGFR-2), ATP solution, and the test compounds to the wells. Incubate at 37°C for 1 hour to allow the phosphorylation reaction to occur. The final concentration of ATP should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Detection: After incubation, wash the plate to remove reactants. Add a primary antibody that specifically recognizes phosphotyrosine (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate again to remove the unbound primary antibody. Add a chromogenic HRP substrate (e.g., TMB). The enzyme will catalyze a color change, the intensity of which is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Pharmacokinetic Considerations
The journey of a drug from administration to its target involves complex pharmacokinetic processes. The physicochemical properties imparted by the 2-chlorocyclopenta[b]thiophene scaffold are critical.
-
Absorption & Distribution: The increased lipophilicity from the chloro-group generally aids in passive diffusion across cell membranes but may also increase plasma protein binding, which can limit the free fraction of the drug available to act on its target.[10]
-
Metabolism: As previously noted, the C-Cl bond is more stable to oxidative metabolism than a C-H bond, potentially leading to a longer half-life. However, other positions on the scaffold or its substituents may become primary sites of metabolism. In vitro studies using liver microsomes are essential to identify potential metabolic liabilities.
-
Drug-Drug Interactions: Thiophene derivatives can sometimes be inhibitors of cytochrome P450 enzymes, which could lead to drug-drug interactions (DDIs).[13] Early screening against major CYP isoforms is a mandatory step in preclinical development.
Conclusion and Future Perspectives
The 2-chlorocyclopenta[b]thiophene scaffold represents a strategically designed and highly promising core for medicinal chemistry campaigns. Its rigid conformation, coupled with the electronically and sterically defined properties of the 2-chloro substituent, makes it an excellent starting point for the development of potent and selective inhibitors, particularly against the protein kinase family. The synthetic accessibility via robust methods like the Gewald reaction allows for the rapid generation of diverse chemical libraries for SAR exploration.
Future work should focus on exploring a wider range of substitutions on the peripheral positions of the scaffold to optimize selectivity across the kinome and to further enhance pharmacokinetic properties. The development of derivatives with improved aqueous solubility and tailored metabolic profiles will be key to advancing compounds from this class into clinical development.
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A Technical Guide to the Isomeric Landscape of Aminocyclopenta[b]thiophenes: A Comparative Analysis of 2-Amino and 4-Amino Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopenta[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The introduction of an amino substituent dramatically influences the electronic properties, reactivity, and biological activity of this bicyclic system. This in-depth technical guide provides a comprehensive comparative analysis of the 2-amino and 4-aminocyclopenta[b]thiophene isomers. While the 2-amino isomer is well-documented, particularly its derivatives synthesized via the robust Gewald reaction, the 4-amino counterpart remains a less explored chemical entity. This guide will delve into the structural nuances, comparative reactivity, and spectroscopic signatures of both isomers, offering predictive insights into the properties of the 4-amino derivative based on established principles of thiophene chemistry and computational analysis. Furthermore, we will explore the known and potential biological implications of these isomers, providing a roadmap for future research and drug discovery efforts.
Introduction: The Cyclopenta[b]thiophene Core and the Significance of Amino Substitution
The fusion of a cyclopentane ring with a thiophene moiety creates the cyclopenta[b]thiophene core, a compact and relatively rigid scaffold that has garnered significant interest in drug design. Thiophene, as a bioisostere of benzene, offers a five-membered aromatic system with a sulfur heteroatom that can engage in unique interactions with biological targets. The cyclopentane ring imparts a defined three-dimensional geometry, which can be crucial for optimizing ligand-receptor binding.
The regiochemistry of functionalization on the cyclopenta[b]thiophene skeleton is a critical determinant of its physicochemical and biological properties. The introduction of an amino group, a potent electron-donating group, at either the 2- or 4-position of the thiophene ring fundamentally alters the electron density distribution, and consequently, the reactivity and intermolecular interaction potential of the molecule. This guide will systematically dissect these differences, providing a foundational understanding for researchers working with these and related heterocyclic systems.
Structural and Electronic Properties: A Tale of Two Isomers
The positioning of the amino group on the cyclopenta[b]thiophene ring system leads to distinct electronic and structural characteristics.
Electron Density Distribution
The lone pair of electrons on the nitrogen atom of the amino group participates in resonance with the thiophene ring. This electron donation is significantly more pronounced in the 2-amino isomer due to direct conjugation with the sulfur atom.
-
2-Aminocyclopenta[b]thiophene: The amino group at the C2 position strongly donates electron density into the thiophene ring, particularly towards the C3 and C5 positions. This increased nucleophilicity at these positions makes the 2-amino isomer highly susceptible to electrophilic attack.
-
4-Aminocyclopenta[b]thiophene (Predicted): In the 4-amino isomer, the amino group is positioned at a "meta-like" position relative to the sulfur atom. While it still donates electron density to the ring, the effect is less direct compared to the 2-amino isomer. The electron-donating effect would primarily influence the adjacent C3a and C5 positions.
A computational analysis of the electron density surfaces would visually confirm these predictions, highlighting the regions of highest electron density and, therefore, the most probable sites for electrophilic attack.
Spectroscopic Signatures: A Comparative Overview
The differences in electronic structure between the two isomers are reflected in their spectroscopic data. While experimental data for the parent 4-aminocyclopenta[b]thiophene is scarce, we can predict its spectral characteristics based on known trends for aminothiophenes and related benzo[b]thiophene analogs.
Table 1: Predicted and Experimental Spectroscopic Data for Aminocyclopenta[b]thiophene Isomers
| Spectroscopic Technique | 2-Aminocyclopenta[b]thiophene Derivatives (Experimental) | 4-Aminocyclopenta[b]thiophene (Predicted) | Key Differentiating Features |
| ¹H NMR | Protons on the thiophene ring appear in the aromatic region. The NH₂ protons typically appear as a broad singlet. For ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, the NH₂ protons appear at δ 7.19 ppm.[1] | The chemical shifts of the thiophene protons would be influenced by the anisotropic effect of the amino group. The proton at C5 would likely be the most shielded. The NH₂ protons are expected in a similar region. | The coupling patterns and chemical shifts of the thiophene protons would be distinct. |
| ¹³C NMR | The carbon atom attached to the amino group (C2) is significantly shielded. Other carbons in the thiophene ring also show shifts indicative of increased electron density. | The C4 carbon would be significantly shielded. The effect on other thiophene carbons would be less pronounced compared to the 2-amino isomer. | The chemical shift of the carbon atom directly bonded to the amino group will be the most telling differentiator. |
| IR Spectroscopy | Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹ (e.g., 3416 and 3294 cm⁻¹ for a derivative).[1] A strong C=O stretch is observed for carboxylated derivatives (e.g., 1645 cm⁻¹).[1] | Similar N-H stretching vibrations are expected. The fingerprint region would differ due to the different substitution pattern. | While the N-H stretches will be similar, the overall fingerprint region will be unique to each isomer. |
| Mass Spectrometry | The molecular ion peak is typically observed. Fragmentation patterns often involve the loss of the amino group or substituents on the cyclopentane ring. | The molecular ion peak is expected. Fragmentation patterns might show differences in the stability of key fragment ions due to the position of the amino group. | Subtle differences in the relative abundances of fragment ions could be observed. |
Synthesis and Reactivity: Divergent Chemical Behavior
The synthetic accessibility and subsequent reactivity of the two isomers are markedly different, primarily dictated by the electronic influence of the amino group.
Synthesis
-
2-Aminocyclopenta[b]thiophene Derivatives: The most prominent and versatile method for the synthesis of 2-aminocyclopenta[b]thiophenes is the Gewald reaction .[2][3] This one-pot, multi-component reaction involves the condensation of a ketone (such as cyclopentanone), an activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4]
*dot graph Gewald_Reaction { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Gewald Reaction for 2-Aminocyclopenta[b]thiophene", labelloc=t, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} * Figure 1: Conceptual workflow of the Gewald reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [1]
-
To a mixture of cyclopentanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol, add morpholine (10 mmol) dropwise with stirring.
-
Heat the reaction mixture at a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
-
-
4-Aminocyclopenta[b]thiophene: The synthesis of the 4-amino isomer is less straightforward. Direct amination of a pre-formed cyclopenta[b]thiophene ring at the 4-position is challenging due to the inherent reactivity of the thiophene ring at the 2- and 5-positions. A plausible synthetic route could involve the construction of the thiophene ring with the amino group or a precursor already in place. One potential strategy, adapted from the synthesis of 4-aminobenzo[b]thiophene, could involve the cyclization of a suitably substituted precursor.[5]
*dot graph Synthesis_4_amino { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Plausible Synthetic Strategy for 4-Aminocyclopenta[b]thiophene", labelloc=t, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} * Figure 2: A conceptual synthetic approach for the 4-amino isomer.
Comparative Reactivity
-
Electrophilic Aromatic Substitution:
-
2-Aminocyclopenta[b]thiophene: The strong activation by the 2-amino group directs electrophiles primarily to the C3 and C5 positions. The high electron density at these positions facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation under mild conditions.[6]
-
4-Aminocyclopenta[b]thiophene (Predicted): The 4-amino group would activate the thiophene ring towards electrophilic substitution, though likely to a lesser extent than the 2-amino isomer. The C3a and C5 positions would be the most probable sites of attack. Competitive substitution on the cyclopentane ring might also be a possibility depending on the reaction conditions.
-
-
Reactions of the Amino Group:
-
Both isomers are expected to undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group in the 2-amino isomer might be slightly reduced due to the strong resonance interaction with the thiophene ring.
-
Biological Activities and Potential Applications
The structural and electronic differences between the 2-amino and 4-amino isomers are expected to translate into distinct biological activity profiles.
-
2-Aminocyclopenta[b]thiophene Derivatives: A number of derivatives of 2-aminocyclopenta[b]thiophene have been investigated for their pharmacological properties. For instance, ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates have been synthesized and evaluated as local anesthetic and antiarrhythmic agents.[7] These compounds have been shown to act as sodium and/or calcium channel blockers.[7] Other derivatives have been explored for their potential as anticonvulsant, behavioral, and CNS depressant agents.[8]
Conclusion and Future Directions
This technical guide has provided a detailed comparative analysis of 2-amino and 4-aminocyclopenta[b]thiophene isomers. The 2-amino isomer, readily accessible through the Gewald reaction, has been a workhorse in medicinal chemistry, leading to the discovery of compounds with diverse biological activities. In contrast, the 4-amino isomer represents a largely unexplored area of chemical space.
The predictive insights into the structure, reactivity, and spectroscopic properties of 4-aminocyclopenta[b]thiophene presented herein are intended to stimulate further research into its synthesis and biological evaluation. The development of efficient synthetic routes to this isomer is a key challenge that, if overcome, could open up new avenues for drug discovery. A systematic investigation of its biological activity, guided by the comparative understanding outlined in this guide, has the potential to yield novel therapeutic agents with unique mechanisms of action.
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University of Calgary. (n.d.). Fragmentation Mechanisms. Retrieved February 20, 2026, from [Link]
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- Bowie, J. H., & White, P. Y. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Australian Journal of Chemistry, 23(1), 153-161.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 20, 2026, from [Link]
- G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics2010, 29, 2176-2179.
- Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259-1275.
-
LibreTexts. (2019, June 5). 11.08: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
- Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259-1275.
- Yang, Z., Xu, S., Xu, X., & Li, H. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. International Journal of Molecular Sciences, 26(8), 4321.
- Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(16), 3354-3358.
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
- Iyoda, M., Yamakawa, J., & Rahman, M. J. (2014). Thiophene-fused analogues of anti-kekulene. Beilstein Journal of Organic Chemistry, 10, 194-202.
Sources
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- 3. jk-sci.com [jk-sci.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
microwave-assisted synthesis of cyclopenta[b]thiophene amine derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of Cyclopenta[b]thiophene Amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Fused Thiophene Scaffolds
The cyclopenta[b]thiophene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These fused heterocyclic systems are integral to the development of novel agents targeting a wide array of diseases. Their structural rigidity and specific electronic properties allow for precise interactions with biological targets. Thiophene-containing compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[2][3][4][5] Specifically, amine-substituted cyclopenta[b]thiophenes serve as crucial intermediates and pharmacophores in the synthesis of kinase inhibitors and other targeted therapies, making their efficient synthesis a key objective in modern drug discovery.[6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclopenta[b]thiophene amine derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS).
The MAOS Advantage: Transforming Heterocyclic Synthesis
Conventional synthesis of heterocyclic compounds often requires prolonged reaction times at high temperatures, leading to thermal degradation of products and the formation of undesirable byproducts.[8][9] Microwave-assisted synthesis offers a transformative alternative by utilizing dielectric heating.[10][11]
In MAOS, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the bulk of the material.[11][12] This "in-core" heating is fundamentally different from conventional methods that rely on conduction from the vessel walls, which can create hot spots and lead to decomposition.[11] The primary advantages of this approach include:
-
Dramatic Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[9][12]
-
Increased Yields and Purity: Rapid heating to the target temperature minimizes the time available for side reactions, resulting in cleaner reaction profiles and higher isolated yields.[10][13]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.
-
Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of sustainable chemistry.[13][14]
Core Synthetic Strategy: The Microwave-Assisted Gewald Reaction
The most robust and versatile method for constructing the 2-aminothiophene core is the Gewald three-component reaction.[1] This reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base. Applying microwave irradiation to this process significantly enhances its efficiency.[3][15]
For the synthesis of the target cyclopenta[b]thiophene scaffold, cyclopentanone is the ideal starting ketone.
Caption: Workflow for the synthesis of the core cyclopenta[b]thiophene intermediate.
The mechanism proceeds through an initial Knoevenagel condensation between the cyclopentanone and the active methylene nitrile, followed by the addition of sulfur to form a thioamide intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. The base catalyzes both the initial condensation and the ring-closure steps.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels.
Protocol 1: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
This protocol describes the foundational one-pot synthesis of the core intermediate via a microwave-assisted Gewald reaction.[16]
Materials:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine (or another suitable base like DBU or Piperidine)[1][15]
-
Ethanol (Reagent Grade)
-
10 mL Microwave Reaction Vessel with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reaction vessel, add cyclopentanone (1.0 mmol, 84.1 mg).
-
Add malononitrile (1.0 mmol, 66.1 mg).
-
Add elemental sulfur (1.0 mmol, 32.1 mg).
-
Add ethanol (3 mL) as the solvent.
-
Add morpholine (1.2 mmol, 104.5 mg) as the basic catalyst.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture under the conditions specified in the table below. The reaction is typically programmed for a set temperature, and the instrument dynamically adjusts power to maintain it.
-
After irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before opening.
-
A solid precipitate of the product should form upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to obtain the pure 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.
Data Comparison:
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Temperature | 70-120 °C | 70-80 °C (Reflux) |
| Time | 15-30 minutes | 4-8 hours |
| Typical Yield | 85-95% | 60-75% |
| Work-up | Simple filtration, often yields pure product | Often requires recrystallization or column chromatography |
| Reference | [3][15] | [15] |
Protocol 2: Derivatization to N-Aryl-cyclopenta[10][15]thieno[2,3-d]pyrimidin-4-amines
This protocol demonstrates how the core intermediate can be used to synthesize more complex, biologically relevant derivatives under microwave irradiation.[16]
Caption: Two-step microwave-assisted workflow for advanced derivatives.
Step 2A: Synthesis of N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N,N-dimethylmethanimidamide
-
In a 10 mL microwave vessel, combine the product from Protocol 1 (1.0 mmol, 178.2 mg) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, 178.8 mg).
-
Seal the vessel and irradiate at 120°C for 10-15 minutes.
-
After cooling, the excess DMF-DMA can be removed under reduced pressure to yield the intermediate, which is often used directly in the next step without further purification.[16]
Step 2B: Synthesis of the Final Thienopyrimidine Amine
-
To the vessel containing the crude intermediate from Step 2A, add the desired aromatic amine (e.g., aniline, 1.1 mmol).
-
Add a suitable solvent like ethanol or isopropanol (3-4 mL).
-
Seal the vessel and irradiate at 140-160°C for 20-30 minutes.
-
Upon cooling, the product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
The final product structure should be confirmed by analytical techniques such as NMR, IR, and HRMS.[16]
Conclusion
Microwave-assisted synthesis, particularly when applied to the Gewald reaction, provides a rapid, efficient, and high-yielding pathway to valuable cyclopenta[b]thiophene amine derivatives.[15][16] This technology significantly shortens development timelines for novel therapeutic agents by accelerating the synthesis of core scaffolds and enabling rapid library generation for structure-activity relationship (SAR) studies. The protocols outlined here offer a robust and reproducible foundation for researchers in medicinal chemistry and drug discovery to access these important molecular frameworks.
References
-
Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. Available at: [Link]
-
Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 1999-2011. Available at: [Link]
-
Olesen, P. H., et al. (2002). Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. Synlett, 2002(11), 1947-1949. Available at: [Link]
-
Khalil, A. A., & El-Sayed, R. (2010). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry - Section B, 49B, 1549-1553. Available at: [Link]
-
D'Agostino, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 423-436. Available at: [Link]
-
ResearchGate. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. Retrieved from [Link]
-
D'Agostino, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]
-
Mishra, P., & Kaur, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1039-1077. Available at: [Link]
-
Ciorba, A., et al. (2017). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Molecules, 22(8), 1344. Available at: [Link]
-
ResearchGate. (2016). Facile microwave-assisted synthesis of 6,7-dihydro-5H-cyclopenta[10]thieno[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2016). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. Retrieved from [Link]
-
Al-Zaydi, K. M. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 16(6), 4926-4938. Available at: [Link]
-
Cacchi, S., et al. (2008). Microwave-assisted synthesis of oligothiophene semiconductors in aqueous media using silica and chitosan supported Pd catalysts. Green Chemistry, 10(7), 749-755. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Omega, 5(30), 18789-18803. Available at: [Link]
-
El-Fayed, A. A., et al. (2025). Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation. Bioorganic Chemistry, 155, 107383. Available at: [Link]
-
Mondal, S., et al. (2024). Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. RSC Medicinal Chemistry, 15(1), 195-207. Available at: [Link]
-
Bagley, M. C., et al. (2013). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 11(21), 3548-3561. Available at: [Link]
-
Dwivedi, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(12), 2419-2458. Available at: [Link]
-
Rasayan Journal of Chemistry. (2023). MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Available at: [Link]
-
Shipe, W. D., Yang, F., & Zhao, Z. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. Arkivoc, 2006(8), 109-122. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Microwave-assisted synthesis of oligothiophene semiconductors in aqueous media using silica and chitosan supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of Thiophene Ketones
Ticket ID: THIO-AMINE-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Thiophene Deactivation" Effect
User Query: "My reductive amination yields are consistently low (<40%). I see unreacted ketone and significant alcohol byproduct. Standard protocols for phenyl ketones are failing."
Root Cause Analysis: Thiophene ketones present a unique electronic challenge compared to their phenyl counterparts. The sulfur atom in the thiophene ring is a strong electron donor via resonance. This donation increases the electron density at the carbonyl carbon, making it less electrophilic and significantly more sluggish to nucleophilic attack by amines.
Standard dehydration equilibrium is often insufficient. To improve yield, you must shift from "passive" equilibrium methods (molecular sieves) to "active" Lewis Acid mediation.
Phase 1: Overcoming the "Imine Wall" (Activation)
The Problem: The ketone is too stable; the amine cannot attack effectively to form the imine/hemiaminal intermediate.
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]
Ti(OiPr)₄ acts as a dual-function reagent:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity (counteracting the thiophene donation).
-
Chemical Desiccant: Irreversibly scavenges water produced during imine formation, driving the equilibrium to completion.
Validated Protocol (Stepwise Method)
Do not mix all reagents at once. Use a pre-complexation step.
-
Stoichiometry:
-
Thiophene Ketone: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Ti(OiPr)₄: 1.25 – 1.5 equiv (Crucial excess)
-
Solvent: THF (anhydrous) or Toluene. Avoid MeOH in this step (it exchanges with isopropoxide).
-
-
Procedure:
-
Combine Ketone, Amine, and Ti(OiPr)₄ in the reaction vessel under N₂.[1]
-
Stir neat (if liquid) or in minimal THF for 6–12 hours at ambient temperature.
-
Checkpoint: Monitor by TLC/NMR. You should see the disappearance of the ketone. The Ti-complex often looks different than the free imine but indicates consumption of starting material.
-
Phase 2: Selective Reduction (Avoiding Side Reactions)
The Problem: Competition between reducing the imine (desired) and the ketone (undesired alcohol byproduct).
The Solution: Sodium Triacetoxyborohydride (STAB)
Avoid NaBH₄ for the initial addition if possible. NaBH₄ is small and aggressive; it can reduce unreacted ketone to alcohol before the imine forms. STAB [NaBH(OAc)₃] is bulky and electron-deficient. It reduces imines/iminium ions much faster than it reduces ketones.
Protocol Continuation
-
Reduction:
-
Dilute the reaction mixture (from Phase 1) with THF or Ethanol.
-
Add NaBH(OAc)₃ (2.0 equiv) or NaBH₄ (1.5 equiv) .
-
Note: If using NaBH₄ after Ti-activation, the risk of alcohol formation is lower because the ketone is likely already tied up as a Ti-complex/imine.
-
Stir for 2–4 hours.
-
Critical Warning: Catalytic Hydrogenation (H₂/Pd-C)
-
Issue: Thiophene sulfur poisons Palladium catalysts.
-
Result: Reaction stalls completely.
-
Workaround: If you must use hydrogenation (e.g., for deprotection elsewhere), use Platinum on Carbon (Pt/C) (sulfur resistant) or Raney Nickel (use with caution, can desulfurize the ring). For this specific workflow, Hydride reduction is superior.
Phase 3: The Workup (Breaking the Emulsion)
The Problem: Ti(OiPr)₄ hydrolysis creates voluminous, gelatinous TiO₂ precipitates that clog filters and trap product (the "Emulsion from Hell").
The Solution: The "Ammonium Hydroxide" Quench
Do not just add water. You must modify the pH to precipitate granular TiO₂.
-
Quench: Pour the reaction mixture into 2M NH₄OH (aq) or 1M NaOH.
-
Digestion: Stir vigorously for 20 minutes. The gelatinous goo will turn into a white, granular solid.
-
Filtration: Filter through a Celite pad. The filtrate will be a clean biphasic mixture.
-
Extraction: Extract the filtrate with EtOAc or DCM.
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (Ketone remains) | Thiophene deactivation of carbonyl. | Switch to Ti(OiPr)₄ protocol (Phase 1). Increase temp to 40°C if steric bulk is high. |
| Major Product is Alcohol | Direct reduction of ketone.[2] | Use STAB instead of NaBH₄. Ensure imine formation is complete (Phase 1) before adding reductant.[3] |
| Low Mass Balance (Product trapped) | Titanium emulsion during workup. | Use the NH₄OH or Rochelle's Salt quench method described in Phase 3. Do not skip the "Digestion" stir time. |
| Pd/C Hydrogenation failed | Catalyst poisoning by Sulfur. | Switch to Hydride reduction (STAB/NaBH₄) or use Pt/C (Sulfide tolerant). |
| Thiophene Ring Reduced | Over-reduction (rare with hydrides). | Avoid H₂/Pressure. Avoid large excesses of NaBH₄ in acidic media. |
Visualizing the Workflow
Diagram 1: The Ti(OiPr)₄ Mediated Pathway
This diagram illustrates the mechanistic advantage of using Titanium Isopropoxide to bypass the slow equilibrium of thiophene ketones.
Caption: The Titanium-mediated pathway locks the ketone into an activated complex, preventing direct reduction to alcohol and driving the sluggish thiophene-ketone equilibrium forward.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields in thiophene reductive aminations.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5][8] 11, 1996, pp. 3849–3862.[4][5][8] Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[1][9] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532. Link
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. m.youtube.com [m.youtube.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. designer-drug.com [designer-drug.com]
- 10. semanticscholar.org [semanticscholar.org]
troubleshooting low enantiomeric excess in 4-aminocyclopenta[b]thiophene synthesis
A Guide to Troubleshooting and Optimizing Enantiomeric Excess
Welcome to the technical support center for the asymmetric synthesis of 4-aminocyclopenta[b]thiophene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (e.e.). As your dedicated application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying principles governing your reaction's stereochemical outcome.
This resource is structured as a series of frequently asked questions that address common issues, from catalyst integrity to reaction conditions and analytical validation. We will explore the causality behind each experimental parameter, empowering you to make informed decisions and logically troubleshoot your synthesis.
Section 1: Catalyst and Ligand Integrity
The heart of any asymmetric reaction is the chiral catalyst or ligand. Its health and activity are paramount. Issues in this area are the most frequent culprits for low enantioselectivity.
Question 1: My enantiomeric excess has suddenly dropped from >95% to <20% using the same protocol. What is the most likely cause?
A sudden and dramatic drop in enantiomeric excess (e.e.) almost always points to a problem with the chiral catalyst or ligand. The most probable cause is catalyst deactivation.
Core Technical Reasons:
-
Chemical Poisoning: The active sites of the catalyst can be irreversibly blocked by impurities. Common poisons include sulfur, phosphines, or other strongly coordinating species that may be present in your starting materials or solvents.[1][2] Even trace amounts can have a significant impact.
-
Thermal Degradation or Sintering: High reaction temperatures can cause the catalyst's structure to change, leading to a loss of the well-defined chiral environment necessary for stereoselection.[1]
-
Oxidative Damage: Many organometallic catalysts, particularly those involving phosphine ligands, are sensitive to air and moisture. Improper handling can lead to oxidation, rendering the catalyst inactive or non-selective.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low e.e.
Actionable Steps:
-
Run a Control Reaction: Use a well-behaved, simple substrate for which you have previously obtained high e.e. with the same batch of catalyst. This will quickly determine if the catalyst itself is the problem.
-
Inspect Catalyst/Ligand: Visually inspect the material. Has its color or texture changed? While not definitive, this can be an indicator of degradation.
-
Use a Fresh Batch: If possible, open a new, sealed container of the catalyst or ligand and repeat the reaction. If the e.e. is restored, your previous batch was compromised.
Question 2: I am using a new batch of a chiral phosphine ligand, and the e.e. is poor. How can I validate its quality?
Not all batches of commercially available ligands are created equal. It is crucial to validate the quality of a new batch before extensive use.
Core Technical Reasons: The enantiomeric purity of the ligand itself is critical. Even a small percentage of the opposite ligand enantiomer can form a diastereomeric catalyst complex that may produce the undesired product enantiomer, sometimes at an accelerated rate (a non-linear effect).
Actionable Steps:
-
Chiral HPLC Analysis: The most reliable method is to analyze the ligand using chiral High-Performance Liquid Chromatography (HPLC) to determine its enantiomeric purity.
-
Optical Rotation: Measure the specific rotation of the ligand and compare it to the value reported in the literature or by the manufacturer. While less precise than HPLC, a significant deviation is a red flag.
-
NMR Spectroscopy: A standard proton or phosphorus (³¹P) NMR can confirm the structural integrity and identify any gross impurities, although it will not distinguish between enantiomers.
Section 2: Substrate, Reagent, and Solvent Effects
Assuming your catalyst is active and pure, the next area to investigate is the chemical environment of your reaction.
Question 3: How can trace impurities in my starting material (e.g., the precursor to 4-aminocyclopenta[b]thiophene) affect the enantioselectivity?
Substrate purity is non-negotiable for high enantioselectivity. Impurities can act as catalyst poisons or participate in side reactions that disrupt the primary catalytic cycle.
Core Technical Reasons:
-
Competitive Inhibition: Impurities with functional groups similar to the substrate can compete for the active site of the catalyst, leading to a non-selective background reaction.
-
Catalyst Deactivation: As mentioned, impurities like sulfur-containing compounds can act as potent catalyst poisons, shutting down the desired asymmetric pathway.[1]
-
Altering the Reaction Pathway: Acidic or basic impurities can change the protonation state of the catalyst or substrate, potentially favoring a different, less selective reaction mechanism.
Actionable Steps:
-
Re-purification: Re-purify your starting materials immediately before use. For solids, recrystallization is effective. For liquids, distillation or flash chromatography can remove non-volatile impurities.
-
NMR and GC-MS Analysis: Use high-sensitivity analytical techniques to screen for impurities in your starting materials.
-
Use of Scavengers: If you suspect a particular type of impurity (e.g., water), the use of molecular sieves or other scavengers can be beneficial.
Question 4: I've observed that changing the solvent significantly impacts my e.e. Why does this happen and how can I choose the best one?
Solvent choice is a powerful tool for optimizing enantioselectivity. The solvent interacts with the catalyst-substrate complex in the transition state of the stereodetermining step, and subtle changes can have a profound effect.[3][4]
Core Technical Reasons:
-
Transition State Stabilization: Different solvents can preferentially stabilize one of the two diastereomeric transition states leading to the R or S product. For example, a more polar solvent might stabilize a more polar transition state.
-
Catalyst Aggregation: In non-coordinating solvents, the catalyst may aggregate, reducing its effective concentration and potentially its selectivity. Coordinating solvents can break up these aggregates.
-
Solubility: Poor solubility of the catalyst or substrate can lead to a heterogeneous reaction mixture and poor reproducibility.
Solvent Screening Guide:
| Solvent | Polarity (Dielectric Const.) | Coordinating Ability | Typical Impact on Asymmetric Hydrogenation |
| Toluene | 2.4 | Low (Aromatic π-system) | Often a good starting point; non-coordinating. |
| Dichloromethane (DCM) | 9.1 | Low | Can improve solubility; generally well-behaved. |
| Tetrahydrofuran (THF) | 7.6 | High (Lewis Basic Oxygen) | Can coordinate to metal center, may increase or decrease e.e.[4] |
| Methanol (MeOH) | 32.7 | High (Protic, H-bonding) | Can participate in proton transfer; may dramatically alter mechanism. |
| Hexafluoroisopropanol (HFIP) | 16.7 | Low (Highly non-nucleophilic) | Can stabilize cationic intermediates and has shown to reverse or enhance enantioselectivity in some cases.[5] |
Actionable Steps:
-
Systematic Screening: Perform a systematic screen of solvents with varying polarity and coordinating ability (e.g., Toluene, DCM, THF, 2-MeTHF).
-
Temperature Optimization: For each promising solvent, perform a temperature screen (e.g., -20 °C, 0 °C, RT). Lower temperatures often increase enantioselectivity by reducing the energy of the system and amplifying the small energy difference between the diastereomeric transition states.[3][6]
Section 3: Reaction Parameters and Additives
Fine-tuning the reaction conditions provides another layer of control over the stereochemical outcome.
Question 5: Can additives improve a reaction that has moderate enantioselectivity?
Yes, additives can be highly effective in "perfecting" an asymmetric reaction.[7][8] They can act as co-catalysts, activators, or help to stabilize the active catalytic species.[9][10]
Core Technical Reasons:
-
Acid/Base Effects: In reactions involving imines (common precursors to amines), an acid additive can accelerate the formation of the iminium ion, which is often the key intermediate.[9]
-
Halide Abstraction: In many iridium or rhodium-catalyzed hydrogenations, a halide scavenger (like a silver salt) can help generate the active cationic catalyst.
-
Stabilizing Interactions: Some additives, like aromatic compounds, can stabilize the transition state through non-covalent interactions like π-stacking, leading to enhanced stereoselectivity.[11]
Actionable Steps:
-
Introduce an Acid: For reductive aminations, screen weak acids like acetic acid or benzoic acid.[9]
-
Consider Halide Additives: In some hydrogenation reactions, particularly with iridium catalysts, the addition of iodine (I₂) can be beneficial, though it can also have a negative effect in other systems.[12] This must be evaluated on a case-by-case basis.
Section 4: Analytical Validation
An incorrect e.e. value is as problematic as a poor reaction result. Ensuring the accuracy of your analytical method is a critical final step.
Question 6: I am analyzing my product by chiral HPLC, but I'm not sure if the results are accurate. How can I validate my method?
Accurate determination of enantiomeric excess is crucial, and chiral chromatography is the most reliable method.[13] However, the method itself requires validation.
Core Technical Reasons:
-
Peak Co-elution: If the resolution between the two enantiomer peaks is poor, the integration can be inaccurate.
-
Response Factor Differences: Although rare for enantiomers with a standard UV detector, it's essential to confirm that the detector response is the same for both enantiomers.
-
Racemization on Column: The chiral stationary phase or mobile phase conditions could potentially cause on-column racemization of the product, leading to an artificially low e.e. measurement.
Workflow for Chiral HPLC Method Validation:
Caption: Workflow for validating a chiral HPLC method.
Protocol: Standard Chiral HPLC Validation
-
Prepare a Racemic Standard: First, synthesize a small amount of the 4-aminocyclopenta[b]thiophene product under non-chiral conditions to serve as a true 50:50 racemic standard.
-
Initial Injection: Inject the racemic standard onto your chiral column. The primary goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.[13]
-
Optimization: If separation is poor, adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) or the flow rate.[13]
-
Confirm Response: Once baseline-separated, ensure the peak areas for the racemic standard are approximately equal (within 1-2%). This confirms an equal detector response.
-
Analyze Your Sample: Inject your actual reaction sample under the optimized conditions.
-
Calculate Enantiomeric Excess: Use the formula:
-
e.e. (%) = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) * 100
-
By following this rigorous troubleshooting logic, you can systematically identify and resolve the factors limiting the enantioselectivity of your 4-aminocyclopenta[b]thiophene synthesis.
References
- Additive Effects on Asymmetric Catalysis.
- Additive Effects on Asymmetric Catalysis.
- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
- Additive Effects on Asymmetric Catalysis.
- Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts.
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.
- Why are Aromatic Additives Effective in Asymmetric Organocatalysis?.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Solvent effect on enantioselectivity.
- Organic co-solvents in aqueous DNA-based asymmetric c
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
- The mathematical catalyst deactivation models: a mini review. RSC Publishing.
- Application of Biobased Solvents in Asymmetric C
- Asymmetric Hydrogenation of Heteroarenes and Arenes.
- Catalyst deactiv
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent.
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thiophene Ring Chlorination
Welcome to the technical support center for thiophene ring chlorination. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes involving this critical heterocyclic motif. Chlorinated thiophenes are pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] However, their preparation can be fraught with challenges related to yield, regioselectivity, and byproduct formation.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: What is the best general-purpose chlorinating agent for thiophene?
There is no single "best" agent; the optimal choice depends on the desired product (mono- vs. di-chlorination), the substituents already on the thiophene ring, and scale. Here is a comparative overview:
| Reagent | Typical Conditions | Key Advantages | Key Disadvantages |
| N-Chlorosuccinimide (NCS) | Room temperature, various solvents (e.g., DCM, MeCN, AcOH) | Mild, selective for monochlorination, easy to handle solid.[1][2] | Can be slow, may require a catalyst for less reactive substrates.[3][4] |
| Sulfuryl Chloride (SO₂Cl₂) | Low temperature (e.g., 0 °C to RT), often neat or in a non-polar solvent. | Convenient liquid reagent, effective for monochlorination.[1] | Can lead to over-chlorination if not controlled; reaction can be vigorous. |
| Molecular Chlorine (Cl₂) | Low temperature, requires specialized gas handling equipment. | Potent, can achieve polychlorination.[1] | Difficult to handle, often leads to a mixture of addition and substitution products.[1][5] |
| HCl / H₂O₂ | Low temperature (-10 to 0 °C).[1] | In-situ generation of chlorine, cost-effective, high-yielding for 2-chlorothiophene.[1] | Requires careful temperature control and slow addition over many hours.[1] |
Q2: How can I control regioselectivity (2- vs. 3-chlorination)?
The chlorination of thiophene is a classic electrophilic aromatic substitution. The sulfur atom activates the ring, directing incoming electrophiles preferentially to the C2 and C5 positions due to superior resonance stabilization of the sigma complex intermediate.[1]
-
Unsubstituted Thiophene: Direct chlorination will almost exclusively yield 2-chloro and 2,5-dichlorothiophene.
-
Substituted Thiophenes: The directing effect of the existing substituent is critical.
-
Electron-Donating Groups (EDGs) at C2 (e.g., alkyl, alkoxy) will activate the C5 position for the second substitution.
-
Electron-Withdrawing Groups (EWGs) at C2 (e.g., acetyl, nitro) will deactivate the ring, primarily directing subsequent chlorination to the C4 position, albeit under harsher conditions.
-
Q3: My thiophene substrate is highly deactivated. How can I achieve chlorination?
For electron-deficient thiophenes, standard conditions with NCS or SO₂Cl₂ may be sluggish or fail. The key is to increase the electrophilicity of the chlorine source.
-
Catalysis with NCS: Adding a catalytic amount of a protic acid (like p-toluenesulfonic acid) or a Lewis acid can activate NCS.[4][6] Recently, catalytic DMSO has also been shown to be effective for chlorinating a wide range of heterocycles, including thiophenes, under mild, neutral conditions.[3]
-
Stronger Reagents: Using molecular chlorine (Cl₂) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be necessary, though this can lead to lower selectivity.[7]
-
Iodine Catalyst: The inclusion of a catalytic amount of iodine can significantly improve the yield of substitution products over addition byproducts when using Cl₂ or SO₂Cl₂.[5]
Troubleshooting Guide: From Problem to Solution
This section is formatted to address specific experimental issues directly.
Problem 1: Low or No Conversion to Product
Your reaction stalls, and TLC/GC-MS analysis shows predominantly unreacted starting material.
-
Probable Cause A: Inactive Reagent. N-chlorosuccinimide (NCS) can degrade upon prolonged storage. Sulfuryl chloride can hydrolyze if exposed to atmospheric moisture.
-
Solution: Use a freshly opened bottle of the reagent or purify it if necessary. The stability of high-purity NCS is a key advantage for reproducible results.[2]
-
-
Probable Cause B: Insufficient Electrophilicity. Your thiophene substrate may be electron-deficient due to withdrawing groups, making it less reactive towards mild electrophiles like NCS.
-
Solution 1 (Catalysis): For NCS reactions, add a catalytic amount (1-5 mol%) of an acid like p-toluenesulfonic acid or even trifluoromethanesulfonic acid for highly deactivated systems.[4][6] The acid protonates the succinimide carbonyl, increasing the polarization of the N-Cl bond and making the chlorine atom more electrophilic.
-
Solution 2 (Stronger Reagent System): Switch to sulfuryl chloride, which is generally more reactive than NCS. If that is still insufficient, a Lewis acid catalyst such as AlCl₃ or FeCl₃ can be added to the reaction with SO₂Cl₂.[7][8]
-
-
Probable Cause C: Poor Solubility. The substrate or reagent may not be sufficiently soluble in the chosen solvent at the reaction temperature, limiting the reaction rate.
-
Solution: Choose a solvent in which all components are fully soluble. For NCS, which is a solid, solvents like dichloromethane (DCM), acetonitrile, or acetic acid are common. For SO₂Cl₂ reactions, DCM or even running the reaction neat can be effective.
-
Problem 2: Formation of Dichlorinated (or Polychlorinated) Byproducts
The reaction is proceeding, but you are getting a significant amount of 2,5-dichlorothiophene when you only want the monochlorinated product.
-
Probable Cause A: Incorrect Stoichiometry. More than one equivalent of the chlorinating agent was used.
-
Solution: Carefully control the stoichiometry. Use 0.95-1.0 equivalents of the chlorinating agent relative to the thiophene substrate.
-
-
Probable Cause B: High Reactivity. The 2-chlorothiophene product is still activated enough to react further, especially if local concentrations of the chlorinating agent are high. This is common with potent reagents like SO₂Cl₂ or Cl₂.
-
Solution 1 (Slow Addition): Add the chlorinating agent dropwise as a solution in the reaction solvent over a prolonged period (e.g., 1-2 hours) to the stirred thiophene solution. This maintains a low concentration of the electrophile, favoring reaction with the more abundant (and more reactive) starting material.
-
Solution 2 (Lower Temperature): Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C). This reduces the overall reaction rate, giving greater control and selectivity.
-
Solution 3 (Milder Reagent): Switch from SO₂Cl₂ or Cl₂ to NCS. NCS is a milder source of electrophilic chlorine and is much less prone to causing over-chlorination.[1]
-
Problem 3: Reaction is Exothermic and Uncontrolled
Upon adding the reagent, the reaction temperature spikes, the solvent begins to boil, and the mixture darkens, leading to a low yield of a complex mixture.
-
Probable Cause: Runaway Reaction. This is a significant safety concern, particularly when chlorinating thiols or other highly activated systems with NCS or when using SO₂Cl₂ at scale.[9] The reaction can be autocatalytic, where the HCl generated as a byproduct catalyzes the release of Cl₂ from the reagent, leading to a dangerous acceleration.[9]
-
Solution 1 (CRITICAL - Temperature Control): Ensure the reaction vessel is in an appropriately sized cooling bath (ice/water or dry ice/acetone) before beginning the addition. Monitor the internal temperature with a thermometer.
-
Solution 2 (Slow Addition/Dilution): Never add the reagent all at once. Add it slowly and dropwise from an addition funnel. Using a more dilute solution can also help dissipate the heat generated.[10]
-
Solution 3 (Reverse Addition): For particularly reactive substrates, consider adding the substrate solution slowly to the chlorinating agent solution (reverse addition). This ensures the electrophile is never the limiting reagent until the very end of the reaction.
-
Problem 4: Difficult Purification
The crude product is an oil containing multiple chlorinated species with similar polarities, making separation by column chromatography challenging.
-
Probable Cause: Poor Selectivity. The reaction conditions were not optimized, leading to a mixture of mono- and di-chlorinated isomers.
-
Solution 1 (Re-optimize): Address the selectivity issues using the troubleshooting steps outlined above (e.g., milder reagent, lower temperature, slow addition). A cleaner crude reaction mixture is the easiest way to simplify purification.
-
Solution 2 (Distillation): If the products have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method for chlorinated thiophenes.[1]
-
Solution 3 (Crystallization): If the desired product is a solid, it may be possible to selectively crystallize it from the mixture by cooling a concentrated solution in an appropriate solvent (e.g., hexanes, methanol).[11]
-
Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Monochlorination of Thiophene using N-Chlorosuccinimide (NCS)
-
Materials:
-
Thiophene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Aqueous Sodium Sulfite (Na₂SO₃) solution (10% w/v)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add thiophene.
-
Dissolve the thiophene in the chosen solvent (e.g., DCM, approx. 0.5 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add NCS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by adding the 10% sodium sulfite solution to destroy any unreacted NCS.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation or flash column chromatography on silica gel.
-
References
- ISCA. (2012).
- Benchchem.
- TCI Chemicals. Chlorination of (Hetero)
- Sone, T., Sakai, K., & Kuroda, K. (2006). Chlorinative Coupling of Thiophene by the Action of Sulfuryl Chloride and Iron Powder. Bulletin of the Chemical Society of Japan.
- Suru Chemicals. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions.
- Google Patents. (1951).
- García-Domínguez, A., West, N. M., & Hembre, R. T. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- University of Edinburgh Research Explorer. (2023).
- ResearchGate.
- Benchchem. Common side reactions in the synthesis of 3-Thiopheneacetonitrile.
- ResearchGate. (2025).
- Google Patents. (1975).
- PMC. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
- PMC. (2022).
- University of Rochester. Troubleshooting: How to Improve Yield.
- Google Patents. (2009).
- YouTube. (2020).
- Google Patents. (1950). US2525773A - Chlorine addition product of thiophene.
- ResearchGate.
- Lejkowski, M., El-Sepelgy, O., & Tluste, A. (2025).
- RSC Publishing. (2020).
- Coonradt, H. L., Hartough, H. D., & Johnson, G. C. The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction. Journal of the American Chemical Society.
- Google Patents. (1956).
- ResearchGate. (2025). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF.
- Reddit. (2018). Common ways to lose product and reduce yield? : r/chemistry.
- Google Patents. (1958). US2851464A - Production of chlorothiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. suru-chem.com [suru-chem.com]
- 3. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Troubleshooting [chem.rochester.edu]
- 11. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
Technical Support Guide: Solubility Optimization for 2-Chloro-cyclopenta[b]thiophene Amine Salts
Executive Summary
Researchers working with 2-chloro-cyclopenta[b]thiophene derivatives often encounter severe solubility bottlenecks. While amine salt formation is a standard strategy to enhance solubility, this specific fused-ring scaffold presents unique challenges due to its high planarity, lipophilicity, and tendency for strong
This guide provides a mechanistic understanding of these failures and actionable troubleshooting steps to solubilize these "brick dust" compounds for synthesis, purification, or biological assay.
Module 1: The Mechanistic Barrier
The "Greasy Brick" Paradox
You are likely observing that your amine salt is insoluble in non-polar solvents (because it is ionic) and insoluble in water (because the hydrophobic scaffold overwhelms the charge).
-
-
Stacking & Lattice Energy: The cyclopenta[b]thiophene core is planar and electron-rich. These molecules stack like plates. The lattice energy ( ) is exceptionally high because the 2-chloro substituent adds polarizability, enhancing van der Waals interactions between layers. -
The Counter-Ion Mismatch: Standard counter-ions like Chloride (
) are small and "hard" (high charge density). They form tight, rigid crystal lattices with the amine cation. This high lattice energy resists solvation. -
Hydrophobic Effect: The "2-chloro" group and the fused ring system create a large hydrophobic surface area. Water molecules must form an ordered "cage" around this surface (entropic penalty), which often outweighs the enthalpic gain of hydrating the ammonium group.
Module 2: Troubleshooting Workflow
Phase 1: Diagnostic Solvent Screening
Do not rely on standard "solubility walks." Use this targeted matrix based on the scaffold's electronic properties.[1]
| Solvent Class | Recommended Solvent | Why it works (or fails) |
| Dipolar Aprotic | DMSO, DMF, NMP | Best Chance. High dielectric constant disrupts ionic bonds; planar structure intercalates well. Warning: High boiling points make removal difficult. |
| Protic | Methanol, TFE | Moderate. Methanol often fails for the salt forms. Trifluoroethanol (TFE) is a "magic solvent" for thiophenes—its acidity and H-bond donation capability can disrupt aggregation. |
| Chlorinated | DCM, Chloroform | Variable. Good for the free base, but usually poor for HCl salts. |
| Ethers | THF, 2-MeTHF | Poor. Generally insufficient polarity to dissociate the salt pair. |
Phase 2: Counter-Ion Engineering (The Hofmeister Series)
If the HCl salt is insoluble, stop adding more solvent. You must change the solid-state physics of the compound by switching the counter-ion. We utilize the Hofmeister Series principles to select "chaotropic" (structure-breaking) ions.
Decision Matrix:
-
Scenario A: You need Water Solubility (Bio-Assay)
-
Avoid: HCl, HBr, Sulfate (Too tight lattice).
-
Switch To:Mesylate (MsOH) or Gluconate . These are larger, softer anions that disrupt packing.
-
-
Scenario B: You need Organic Solubility (Process/NMR)
-
Avoid: Inorganic acids.
-
Switch To:Tosylate (TsOH) or Trifluoroacetate (TFA) . The organic tail of the tosylate interacts with the thiophene rings, acting as an internal solvent.
-
Phase 3: Formulation Aids
For biological assays where changing the salt is impossible:
-
Cyclodextrins: Use HP-
-CD (Hydroxypropyl-beta-cyclodextrin). The thiophene core fits inside the hydrophobic cavity, shielding it from water. -
Surfactants: TPGS-1000 or Polysorbate 80 (0.1% v/v) prevents micro-crystallization.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision process for solubilizing stubborn thiophene salts.
Figure 1: Decision tree for diagnosing and treating solubility failures in lipophilic amine salts.
Module 4: Critical FAQs
Q1: My compound "oils out" when I try to form the salt. Why?
-
Cause: You are likely using a solvent where the salt is partially soluble, or the reaction is too concentrated. The "oil" is a supersaturated solution of the salt containing trapped solvent.
-
Fix: This is a purification opportunity. Decant the supernatant. Dissolve the oil in a minimum amount of polar solvent (MeOH) and slowly add a non-solvent (Et2O) with vigorous stirring to force amorphous precipitation, which can then be crystallized.
Q2: The solution turned dark/black upon adding acid. Did it decompose?
-
Risk: Yes. 2-chloro-thiophenes are electron-rich and acid-sensitive. Strong mineral acids (HCl/H2SO4) can initiate cationic polymerization or oxidative degradation at the thiophene
-position. -
Fix: Switch to weaker organic acids (Maleic, Fumaric) or ensure the acid is diluted in ether before addition. Perform salt formation at 0°C under Nitrogen.
Q3: Can I just use the Free Base?
-
If your assay tolerates DMSO stocks, yes . The free base of 2-chloro-cyclopenta[b]thiophene is likely soluble in DMSO/DCM. Salt formation is only strictly necessary for aqueous solubility or solid-state stability.
Module 5: Validated Protocols
Protocol A: Salt Metathesis (Counter-Ion Switching)
Use this if the HCl salt is insoluble.
-
Free Basing: Suspend the insoluble salt in DCM. Add 1M NaHCO3 (aq) and shake vigorously. The organic layer will clarify as the free base dissolves. Separate and dry (MgSO4).
-
Acid Selection: Dissolve the free base in a small volume of THF or EtOAc.
-
Precipitation: Add 1.05 equivalents of p-Toluenesulfonic acid (for organic solubility) or Methanesulfonic acid (for water solubility) dissolved in the same solvent.
-
Isolation: If precipitate forms, filter. If not, slowly add Hexanes until turbid and cool to -20°C.
Protocol B: Thermodynamic Solubility Assessment
Do not eyeball solubility. Use this to generate reliable data.
-
Preparation: Add excess solid (approx 5 mg) to 500
L of solvent in a chemically resistant vial. -
Equilibration: Shake/vortex for 24 hours at ambient temperature.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification: Remove supernatant. Dilute 10
L of supernatant into 990 L of HPLC mobile phase. Analyze via HPLC-UV (254 nm).-
Note: If HPLC is unavailable, gravimetric analysis of the dried supernatant is acceptable for rough estimates (>1 mg/mL).
-
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Kunz, W., Henle, J., & Ninham, B. W. (2004). "Curiosities and Anomalies in the Salt Effects on the Solubility of Nonpolar Molecules." Current Opinion in Colloid & Interface Science. (Foundational work on the Hofmeister series and salting-in/salting-out effects).
-
Roncali, J. (1992). "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews. (Details the aggregation and solubility challenges of planar thiophene systems).
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Practical workflows for salt screening).
-
EPA CompTox Dashboard. "Thiophene, 2-chloro- Properties." (Physical property data for the core scaffold).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect its expected spectral features, compare it with alternative analytical approaches and related structures, and provide a robust experimental protocol for its characterization.
Deciphering the Molecular Blueprint: Predicted ¹H NMR Spectrum
The structure of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine presents a unique combination of a thiophene ring, a fused cyclopentane ring, a chloro substituent, and an amine group. Each of these features influences the chemical environment of the protons, leading to a distinct ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from related thiophene derivatives, we can predict the key signals.[1][2][3]
Molecular Structure and Proton Environments
A diagram illustrating the chemical structure of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine with key proton environments highlighted.
Predicted Chemical Shifts and Splitting Patterns:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Thiophene-H | 6.5 - 7.5 | Singlet (s) | Protons on aromatic thiophene rings typically resonate in this downfield region due to the ring current effect.[1][2] The absence of adjacent protons would result in a singlet. |
| Methine-H (CH-NH₂) | 3.5 - 4.5 | Multiplet (m) | The proton on the carbon bearing the amine group is expected to be in this range. Its multiplicity will be complex due to coupling with the adjacent CH₂ protons and potentially the NH₂ protons. |
| Aliphatic-CH₂ (adjacent to CH-NH₂) | 2.0 - 3.0 | Multiplet (m) | These diastereotopic protons will exhibit complex splitting patterns due to coupling with the methine proton and the other CH₂ group. |
| Aliphatic-CH₂ (adjacent to thiophene) | 2.5 - 3.5 | Multiplet (m) | These protons are influenced by the adjacent thiophene ring and will also show complex splitting due to coupling with the neighboring CH₂ group. |
| Amine-NH₂ | 1.5 - 3.5 | Broad Singlet (br s) | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature.[4] The signal is often broad due to quadrupole broadening and chemical exchange. |
A Comparative Perspective: Alternative Compounds and Techniques
To provide a comprehensive understanding, it is crucial to compare the ¹H NMR spectrum of our target compound with that of structurally similar molecules and consider alternative analytical techniques.
¹H NMR Data for Structurally Related Compounds:
| Compound | Key Proton Chemical Shifts (δ, ppm) | Source |
| 2-Aminothiophene | ~6.1 (H3), ~6.5 (H4), ~6.8 (H5) | General NMR databases |
| 2-Chlorothiophene | ~6.9 (H3), ~6.9 (H4), ~7.2 (H5) | General NMR databases |
| Cyclopentane | ~1.5 (s) | [5] |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | 2.24-2.36 (m, 6H, 3CH₂), 5.21 (s, 2H, NH₂) | [6] |
This comparative data highlights how substituents and the fused ring system influence the chemical shifts of the thiophene and aliphatic protons. For instance, the electron-donating amine group in 2-aminothiophene shifts the ring protons upfield compared to the electron-withdrawing chloro group in 2-chlorothiophene.
Alternative Analytical Techniques:
While ¹H NMR is paramount for structural elucidation, a multi-technique approach provides a more complete picture:
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the N-H and C-Cl bonds.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, if a suitable crystal can be obtained.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and instrument setup. The following protocol provides a standardized workflow.
Workflow for ¹H NMR Analysis
A step-by-step workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[7]
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][8]
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved signals.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons giving rise to that signal.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
By following this comprehensive guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine, paving the way for its further investigation and potential application in drug discovery and development.
References
-
Figshare. Supplementary Material for - Figshare. [Link]
-
Synthesis, characterization and biodistribution of novel amine thiophene Tc labeled complex. Pak. J. Pharm. Sci. [Link]
-
β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes. The Royal Society of Chemistry. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magn Reson Chem. [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein J. Org. Chem. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Molecules. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. [Link]
-
Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. [Link]
-
cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Doc Brown's Advanced Organic Chemistry. [Link]
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]
-
Visible-Light-Promoted C–S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein J. Org. Chem. [Link]
-
1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]
-
The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. PubMed. [Link]
-
2,4,6-trichloro-cyclohexa-2,5-dienone. Preprints.org. [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. rsc.org [rsc.org]
- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Characteristic IR Absorption Bands for Amino-Cyclopenta[b]thiophenes: A Comparative Guide
This guide provides an in-depth technical analysis of the characteristic Infrared (IR) absorption bands for 4-amino-cyclopenta[b]thiophenes and their derivatives. It focuses on distinguishing the commercially and pharmacologically dominant 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene scaffold (often synthesized via the Gewald reaction) from the structural isomer where the amine is located on the saturated ring (literal 4-amino position), as well as other related heterocycles.
Introduction: The Scaffold and Nomenclature
In drug discovery, the amino-cyclopenta[b]thiophene scaffold is a privileged structure, serving as a core for kinase inhibitors, phosphatase inhibitors, and CNS-active agents.
Precise structural identification is critical because two distinct isomers exist, often confused in nomenclature:
-
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene (The "Gewald" Product): The amine is attached directly to the thiophene ring (position 2). This is an enamine system conjugated with the aromatic ring and usually an electron-withdrawing group (EWG) at position 3.
-
4-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene (The "Saturated" Isomer): The amine is attached to the cyclopentane ring (position 4). This is a benzylic-type aliphatic amine .
This guide primarily characterizes the 2-amino scaffold due to its prevalence, while providing diagnostic contrasts to the 4-amino isomer.
Core IR Fingerprint: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene
This molecule typically exists as a "push-pull" system where the electron-donating amino group is conjugated to an electron-withdrawing group (CN, COOR) at position 3. This conjugation dramatically shifts characteristic frequencies.
Primary Diagnostic Bands
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3450 – 3200 | Medium/Strong | Typically appears as a doublet (e.g., ~3440 & 3330 cm⁻¹). Lower frequency than isolated amines due to intramolecular H-bonding. |
| Nitrile (-CN) | C≡N Stretch | 2190 – 2220 | Strong/Sharp | If present at C3. Highly diagnostic. Conjugation lowers it from the typical 2250 cm⁻¹. |
| Carbonyl (Ester/Amide) | C=O[1] Stretch | 1640 – 1660 | Very Strong | If present at C3. Significantly red-shifted (lowered) from standard esters (1735 cm⁻¹) due to resonance with the C2-amine (vinylogous amide character). |
| Thiophene Ring | C=C / C-C Stretch | 1500 – 1600 | Medium | Often obscured by the NH bending mode but critical for confirming aromaticity. |
| Cyclopentane Ring | C-H Scissoring | 1400 – 1450 | Medium | Distinguishes from unfused thiophenes. |
| C-N Bond | C-N Stretch (Aromatic) | 1340 – 1360 | Medium | Stronger bond order than aliphatic C-N due to conjugation. |
Technical Insight: The "low" carbonyl frequency (~1650 cm⁻¹) in ester derivatives is a self-validating quality control marker . If your synthesis yields a band >1700 cm⁻¹, the "push-pull" enamine system has likely been disrupted (e.g., by acylation of the amine or hydrolysis).
Comparative Analysis: Distinguishing Alternatives
To confirm the identity of a 4-amino-cyclopenta[b]thiophene derivative, you must distinguish it from its isomers and analogs.
Scenario A: Distinguishing the 2-Amino vs. 4-Amino Isomer
The literal 4-amino isomer (amine on the CH₂ bridge) lacks the conjugation of the Gewald product.
| Feature | 2-Amino Isomer (Gewald) | 4-Amino Isomer (Saturated Ring) |
| Amine Type | Aromatic Enamine (Conjugated) | Aliphatic Amine (Benzylic-like) |
| N-H Stretch | 3200–3450 cm⁻¹ (Shifted by resonance) | 3300–3500 cm⁻¹ (Higher freq, less H-bonding) |
| C-N Stretch | ~1350 cm⁻¹ (Stronger, partial double bond) | 1000–1200 cm⁻¹ (Weaker, single bond) |
| Thiophene C=C | Polarized, bands often intensified | Normal aromatic thiophene bands |
| C3 Substituent | Conjugated (low C=O/CN freq) | Unconjugated (normal C=O/CN freq) |
Scenario B: Ring Size Effects (Cyclopenta vs. Benzo)
Comparing cyclopenta[b]thiophene (5,5-fused) with tetrahydrobenzo[b]thiophene (5,6-fused).
-
Cyclopenta (5-membered): Higher ring strain leads to slightly higher C-H stretching frequencies for the methylene groups (>2900 cm⁻¹).
-
Benzo (6-membered): The CH₂ scissoring/rocking modes are more distinct and resemble cyclohexane derivatives (1440-1460 cm⁻¹).
Experimental Protocol: Obtaining High-Fidelity Spectra
To resolve the fine splitting of the NH₂ doublet and the sharp CN peak, proper sample preparation is essential.
Methodology:
-
Technique Selection: Use KBr Pellet transmission spectroscopy over ATR (Attenuated Total Reflectance) if possible. ATR can distort relative peak intensities of the nitrile (CN) and amine bands due to penetration depth dependence.
-
Sample Prep:
-
Mix 1-2 mg of the dry thiophene derivative with ~100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).
-
Press under vacuum (8-10 tons) to form a transparent disk.
-
-
Data Acquisition:
-
Resolution: 2 cm⁻¹ (critical to resolve NH doublet).
-
Scans: 32 minimum.
-
Baseline Correction: Essential for the fingerprint region (1500–600 cm⁻¹).
-
Decision Logic for Structural Verification
The following diagram outlines the logical workflow to identify the specific subclass of aminothiophene based on IR data.
Caption: Logic flow for distinguishing 2-amino (conjugated) from 4-amino (aliphatic) isomers using diagnostic IR shifts.
Summary Data Table
| Structural Feature | 2-Amino-3-CN-cyclopenta[b]thiophene | 2-Amino-3-COOMe-cyclopenta[b]thiophene | 4-Amino-cyclopenta[b]thiophene |
| NH₂ Stretch | 3447, 3329 cm⁻¹ | 3410, 3293 cm⁻¹ | ~3350-3400 cm⁻¹ (Broad) |
| C≡N Stretch | 2198 cm⁻¹ | N/A | N/A |
| C=O[2] Stretch | N/A | 1652 cm⁻¹ (H-bonded) | ~1730 cm⁻¹ (if ester present) |
| C-N Stretch | ~1350 cm⁻¹ | 1351 cm⁻¹ | ~1100 cm⁻¹ |
References
-
Asiri, A. M. (2003).[3] "Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate". Molbank, M341.[3] Link[3]
- Sabnis, R. W., et al. (1999). "2-Aminothiophenes: Highly Versatile Synthons". Journal of Heterocyclic Chemistry. (Contextualizing the Gewald synthesis products).
-
Laggoune, S., et al. (2025). "Uses of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds". ResearchGate. Link
-
Putri, et al. (2022). "Design, Synthesis, and Biological Evaluation of Novel BIBR1532-Related Analogs". Molecules. (Contains specific IR data for cyclopenta[b]thiophene derivatives). Link
-
Specac Application Notes. "Interpreting Infrared Spectra: Amines and Carbonyls". Link
Sources
Comparative Bioactivity Guide: 2-Chloro vs. 2-Bromo Cyclopenta[b]thiophene Amines
[1]
Executive Summary & Chemical Logic
The cyclopenta[b]thiophene scaffold is a privileged structure in drug discovery, often synthesized via the Gewald reaction . The "2-amino" position is the primary vector for diversification.[1] When comparing Chloro (Cl) vs. Bromo (Br) substitutions on this scaffold—specifically within 2-haloacetamide derivatives (covalent warheads) or 2-(haloaryl)amino analogs—distinct structure-activity relationships (SAR) emerge.[1]
-
2-Bromo Derivatives: Generally exhibit higher alkylating reactivity (in haloacetamides) due to the weaker C-Br bond, leading to higher potency in cytotoxicity assays but potentially lower selectivity.[1] In non-covalent aryl interactions, the Bromo substituent provides stronger halogen bonding and higher lipophilicity (LogP).
-
2-Chloro Derivatives: Offer a balance of metabolic stability and moderate reactivity.[1] They are often preferred when "tuning down" the reactivity of a covalent inhibitor to reduce off-target toxicity, or when a smaller steric footprint is required in a tight binding pocket.
Physicochemical Comparison
| Feature | 2-Chloro Substituent | 2-Bromo Substituent | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br demands larger pocket volume; Cl fits tighter spaces.[1] |
| C-X Bond Energy | ~330 kJ/mol | ~280 kJ/mol | Br is a better leaving group. Critical for covalent inhibitors (haloacetamides).[1] |
| Lipophilicity ( | +0.71 | +0.86 | Br increases cell permeability (LogP) more than Cl.[1] |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl withdraws more electron density; Br is more polarizable (better halogen donor).[1] |
Comparative Bioactivity Analysis
A. Anticancer Activity (Cytotoxicity)
In the context of 2-(2-haloacetylamino)-cyclopenta[b]thiophene-3-carboxylates , the halogen serves as a leaving group for covalent modification of cysteine residues in target proteins (e.g., kinases, tubulin).[1]
-
Performance:
-
Bromo-analogs: Typically show lower IC
values (higher potency) against aggressive cell lines (e.g., MCF-7, HepG2).[1] The rapid displacement of Bromide allows for faster irreversible binding to the target. -
Chloro-analogs: Often require higher concentrations to achieve the same kill rate due to the slower nucleophilic attack on the
-chloro carbon.[1] However, this "slower" kinetics can result in better specificity , avoiding reaction with transient glutathione (GSH) before reaching the target.
-
Experimental Data Summary (Representative Trends):
| Compound Class | Cell Line | IC
B. Antimicrobial Activity
For 3-halo-substituted analogs or derivatives where the halogen is on a pendant ring:
-
Gram-Positive Bacteria (S. aureus, B. cereus): Both Cl and Br derivatives show significant activity.[1][2] Recent studies on the homologous benzo[b]thiophene system suggest bioequivalence , with both achieving MICs as low as 16 µg/mL .
-
Fungal Activity (C. albicans): Bromo-derivatives often slightly outperform Chloro-analogs due to enhanced lipophilicity facilitating fungal cell wall penetration.[1]
Mechanistic Pathways & SAR Logic
The following diagram illustrates the divergent pathways for Chloro vs. Bromo derivatives.
Figure 1: Mechanistic divergence of Chloro vs. Bromo substitutions in bioactivity pathways.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Protocol A: Synthesis of 2-(2-Haloacetylamino) Derivatives
This workflow generates the "head-to-head" comparison pairs.
-
Precursor Synthesis (Gewald Reaction):
-
Haloacetylation (The Variable Step):
-
Dissolve the amine (0.005 mol) in dry benzene or dioxane.[1]
-
For Chloro: Add Chloroacetyl chloride (0.005 mol).[1]
-
For Bromo: Add Bromoacetyl bromide (0.005 mol).[1]
-
Reflux for 2 hours.[1] Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]
-
Workup: Pour into ice water. The solid product is filtered, washed with NaHCO
, and recrystallized from ethanol.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
-
Seeding: Seed MCF-7 or HepG2 cells (5 × 10
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with serial dilutions (0.1 – 100 µM) of the Chloro and Bromo analogs side-by-side.[1] Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO
. -
MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO (100 µL).
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
References
-
Synthesis and antimicrobial activity of cyclopenta(hepta)[b]thiophene analogs. Vertex AI Search / PubMed. (2017).[1]
-
Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes. BenchChem. (2025).[1][3]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial Agents. MDPI Molecules. (2021).
-
Synthesis and anticonvulsant activity of 2-chloroacetamides derived from cyclopenta[b]thiophene. Journal of Applied Pharmaceutical Science. (2019).
Structural & Functional Bioisosterism: Cyclopenta[b]thiophene vs. Benzothiophene Amines
Topic: Structural Comparison of Cyclopenta[b]thiophene vs. Benzothiophene Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the optimization of lead compounds often necessitates scaffold hopping to improve physicochemical properties or circumvent patent space.[1] The Benzothiophene (BT) scaffold is a privileged structure found in approved drugs like Raloxifene and Zileuton. However, its high lipophilicity and planar aromaticity can lead to poor solubility and "brick-dust" properties.
The Cyclopenta[b]thiophene (CPT) scaffold—specifically its partially saturated forms (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophene)—emerges as a strategic bioisostere. By replacing the aromatic benzene ring with a non-aromatic cyclopentane/ene ring, researchers can modulate planarity (increasing
This guide provides a technical comparison of these two scaffolds, focusing on electronic structure, synthetic accessibility, and pharmacological performance.
Structural & Electronic Fundamentals
The fundamental difference lies in the nature of the fused ring: Aromatic (Benzene) vs. Aliphatic/Pseudo-aromatic (Cyclopentane/ene) .
Aromaticity and Planarity[2]
-
Benzothiophene: A fully conjugated
-electron system. It is rigorously planar, facilitating strong stacking interactions but often resulting in poor aqueous solubility. -
Cyclopenta[b]thiophene:
-
Fully Conjugated (4H-cyclopenta[b]thiophene): Isoelectronic with indene. It possesses an acidic methylene proton (
) and is prone to polymerization or oxidation. -
Saturated Fused (5,6-dihydro-4H-cyclopenta[b]thiophene): The medicinal standard. The fused ring is puckered (envelope conformation). This disrupts the global planarity, increasing entropy in the crystal lattice and typically improving solubility.
-
Electronic Distribution
The benzene ring in BT acts as an electron-donating group (via resonance) to the thiophene, making the C3 position highly nucleophilic. In contrast, the saturated cyclopentyl ring in CPT acts primarily through inductive effects (+I), resulting in a slightly different electrostatic potential surface (ESP) around the sulfur atom.
Visualization: Structural Topology
Figure 1: Structural topology comparison highlighting the transition from the planar, aromatic benzothiophene to the puckered, aliphatic cyclopenta[b]thiophene.
Synthetic Accessibility: The Gewald Advantage
A critical advantage of the CPT scaffold is its modular synthesis via the Gewald Reaction . While Benzothiophenes often require multi-step cyclizations (e.g., from thiophenols or 2-halobenzaldehydes), CPT amines can be synthesized in a single pot from readily available cyclic ketones.
Comparative Synthetic Pathways
| Feature | Benzothiophene Amine Synthesis | Cyclopenta[b]thiophene Amine Synthesis |
| Primary Route | Intramolecular cyclization (e.g., Rap-Stoermer) or | Gewald Reaction (One-pot multicomponent). |
| Starting Materials | Thiosalicylic acid, 2-mercaptobenzaldehyde, or substituted benzenethiols. | Cyclopentanone, Elemental Sulfur, |
| Complexity | High.[2] Substituents on the benzene ring must often be introduced before cyclization. | Low. Ring size and substituents are determined by the ketone choice. |
| Atom Economy | Moderate (Leaving groups involved). | High (Condensation reaction). |
Experimental Protocol: Gewald Synthesis of 2-Amino-CPT Derivatives
Standard Operating Procedure (SOP) for 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
-
Reagents: Cyclopentanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).
-
Procedure:
-
Mix cyclopentanone and ethyl cyanoacetate in ethanol.
-
Add sulfur and morpholine dropwise (exothermic reaction).
-
Reflux at 60–70°C for 2–4 hours.
-
Validation: TLC monitoring (Hexane:EtOAc 4:1).
-
-
Work-up: Cool to room temperature. Pour into ice water. The product precipitates as a solid.[3]
-
Purification: Recrystallization from ethanol.
-
Yield: Typically 65–85%.
Figure 2: The Gewald reaction pathway, the primary synthetic route for 2-aminocyclopenta[b]thiophenes.
Physicochemical Profile Comparison
Data aggregated from structure-activity relationship (SAR) studies of tubulin inhibitors and local anesthetics.
| Property | Benzothiophene (BT) | Cyclopenta[b]thiophene (CPT) | Impact on Drug Design |
| LogP (Lipophilicity) | High (3.5 – 5.0 typically) | Moderate (2.5 – 4.0) | CPT improves water solubility and reduces non-specific binding. |
| Solubility (Aq) | Low (< 10 | Moderate (> 50 | CPT disrupts crystal packing due to non-planarity. |
| pKa (Amine) | ~3–4 (if conjugated to ring) | ~3–5 (similar range) | Similar basicity; both are weak bases if the amine is directly on the thiophene (2-amino). |
| Fsp3 (Fraction sp3) | Low (0.0 for core) | High (0.3–0.4 for core) | Higher Fsp3 correlates with better clinical success rates (Escape from Flatland). |
| H-Bond Potential | Acceptor (S) | Acceptor (S) | Similar, but CPT allows different vector access for substituents. |
Metabolic Stability & Toxicology[3][5][6]
The metabolic fate of these two scaffolds differs significantly, influencing their toxicity profiles.
Benzothiophene Liabilities
-
S-Oxidation: The sulfur atom is prone to oxidation by CYPs to sulfoxides/sulfones.
-
Epoxidation: The C2-C3 double bond (if not substituted) can form reactive epoxides.
-
Aromatic Hydroxylation: The benzene ring is a major site for Phase I metabolism (hydroxylation), often leading to rapid clearance or reactive quinone formation.
Cyclopenta[b]thiophene Liabilities
-
Benzylic/Allylic Oxidation: The methylene groups of the cyclopentane ring (positions 4 and 6) are "benzylic" to the thiophene. They are susceptible to CYP-mediated hydroxylation (
). -
Aromatization: In vivo, the dihydro-CPT can be oxidized to the fully aromatic (and unstable) pseudo-azulene or sulfone species, though this is less common than simple hydroxylation.
-
Advantage: CPT lacks the electron-rich benzene ring, reducing the risk of toxic quinone-imine metabolite formation.
Figure 3: Divergent metabolic pathways.[2] Benzothiophene favors aromatic hydroxylation (toxicity risk), while CPT favors benzylic oxidation (solubility enhancing).
Case Study: Bioactivity in Tubulin Inhibition[7]
In a comparative study of combretastatin A-4 analogues (anticancer agents), researchers substituted the benzothiophene core with cyclopenta[b]thiophene.[4]
-
Benzothiophene Analogues:
. High potency but poor solubility led to low in vivo bioavailability. -
CPT Analogues:
. Slightly lower potency (due to loss of planar -stacking in the colchicine binding site) but 3-fold higher aqueous solubility . -
Outcome: The CPT derivative showed superior tumor reduction in mouse xenograft models due to better pharmacokinetic (PK) exposure.
References
-
Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents." Drug Design, Development and Therapy.
-
Romagnoli, R., et al. (2013). "Hybrid molecules containing the benzothiophene scaffold as antiproliferative agents."[4][5] Journal of Medicinal Chemistry.
-
Sabnis, R. W. (2010). "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Sulfur Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
-
Pinto, I. et al. (2024).[6][7] "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors." Molecules.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 4. Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
[1]
Introduction: The "Unknown Hazard" Protocol
As researchers, we often handle Novel Chemical Entities (NCEs) where specific toxicological data (LD50, OELs) are nonexistent. 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine represents a classic "high-alert" structural motif.[1] It combines a halogenated thiophene core—known for metabolic activation risks—with a primary amine, introducing potential corrosivity and sensitization.[1]
The Core Directive: In the absence of a specific Safety Data Sheet (SDS) with completed toxicological testing, you must treat this compound as a Potent Compound (Occupational Health Band 4) .[1] This guide prioritizes barrier integrity and contamination containment over convenience.[1]
Hazard Profiling & Risk Assessment
To select the correct PPE, we must understand the why behind the hazard.[1] We rely on Structure-Activity Relationships (SAR) to predict behavior.[1]
| Structural Feature | Predicted Hazard Mechanism | Operational Implication |
| Thiophene Ring | Metabolic Activation: Thiophenes can undergo cytochrome P450-mediated S-oxidation or epoxidation, forming reactive metabolites that bind to proteins (hepatotoxicity/nephrotoxicity risk) [1].[1][2] | Skin absorption is the critical vector. Inhalation is secondary but relevant.[1] |
| Primary Amine | Corrosivity/Sensitization: Basic nitrogen can cause chemical burns to mucous membranes and induce allergic dermatitis. | Eye protection must seal against vapors/dust.[1][3] Respiratory protection requires particulate and organic vapor filtration.[1] |
| Chlorine Substituent | Lipophilicity: Increases the molecule's ability to penetrate the stratum corneum (skin barrier).[1] | Standard nitrile gloves may have reduced breakthrough times compared to non-halogenated analogs. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection (The Critical Barrier)
Do not rely on single-layer disposable nitrile gloves. Thiophene derivatives are organic solvents in their own right and can permeate thin nitrile (< 4 mil) in minutes.[1]
-
Protocol: Double-Gloving with Laminate Interlayer (for stock solutions/oils) or High-Grade Nitrile (for solids).[1]
-
Inner Layer: Silver Shield® (Laminate) or 4-mil Nitrile (if dexterity is paramount for solids).[1]
-
Outer Layer: 8-mil Extended Cuff Nitrile (orange/green high-risk type).[1]
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
B. Respiratory Protection[1][3][4][5][6]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary PPE (If outside hood/spill cleanup): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
C. Ocular & Body Protection[1][3][7][8]
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to the potential for amine vapors to bypass side shields.[1]
-
Body: Tyvek® Lab Coat (closed front) or disposable sleeve covers.[1] Cotton lab coats absorb amines and hold them against the skin.[1]
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound (Free Base Oil vs. Salt Solid).
Figure 1: Decision logic for PPE selection based on the compound's physical state.[1] Note the increased dermal protection requirement for the liquid phase.[1]
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Decontaminate Work Area: Place a disposable absorbent mat (plastic side down) in the fume hood.[1]
-
Static Control (Crucial for Solids): Amine salts are notoriously static-prone.[1] Use an ionizing fan or anti-static gun before opening the vial to prevent "fly-away" powder.[1]
-
Solvent Selection: If dissolving, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can accelerate glove permeation.[1] Use Methanol or DMSO if chemically compatible.[1]
Phase 2: Transfer & Weighing
-
Tare First: Tare the receiving vessel before adding the compound.[1]
-
The "Closed Transfer": Do not use a spatula if the compound is a liquid/oil.[1] Use a positive-displacement pipette to prevent dripping.[1]
-
Neutralization (Immediate): Have a beaker of dilute acetic acid (vinegar) or citric acid solution in the hood.[1] Wipe any minor drips immediately with a soaked Kimwipe, then discard the wipe into solid hazardous waste.[1] Reason: Acid neutralizes the amine, reducing volatility and migration.
Phase 3: Waste Disposal & Decontamination
This compound must never enter the sewer system.[1] It is toxic to aquatic life and potentially persistent.[1]
| Waste Stream | Description | Action |
| Solid Waste | Contaminated gloves, mats, weigh boats.[1] | Double-bag in clear polyethylene.[1] Label "Toxic/Corrosive Solid."[1] |
| Liquid Waste | Mother liquors, reaction mixtures.[1] | Segregate from Oxidizers. Amines + Oxidizers (Peroxides/Nitric Acid) = Exothermic/Explosive.[1] Use "Basic/Organic" stream.[1] |
| Glassware | Flasks, vials.[1] | Rinse with dilute acid (10% Citric Acid) before washing with acetone/water.[1] Collect the first rinse as hazardous waste.[1] |
Emergency Response: Spills and Exposure
Spill Cleanup Workflow
In the event of a spill (>500mg), do not attempt to clean it up alone.[1]
Figure 2: Sequential workflow for managing spills of amine-based thiophenes.
First Aid (Self-Validating)[1]
-
Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not use alcohol or acetone; this drives the lipophilic thiophene deeper into the skin.[1]
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. The amine nature makes this an alkaline burn risk—time is tissue.[1]
References
-
Dansette, P. M., et al. (2005).[1] Metabolic Activation of Thiophenes: S-Oxidation and Epoxidation.[1] Chemical Research in Toxicology.[1] Link[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link
-
Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Ed).[1]Link
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1]Link[1]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
